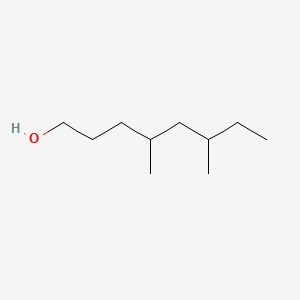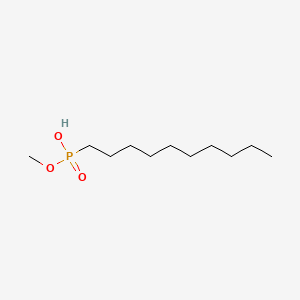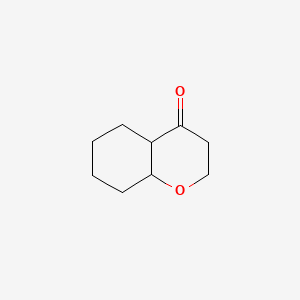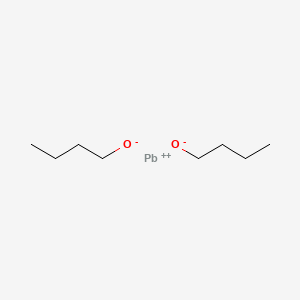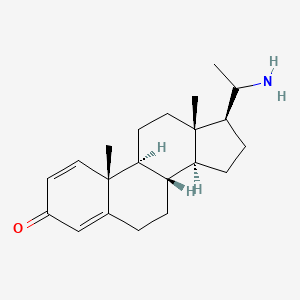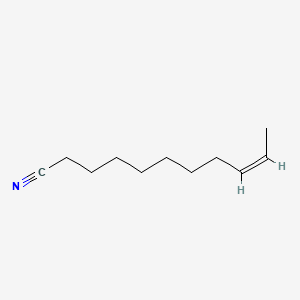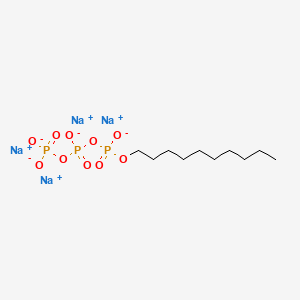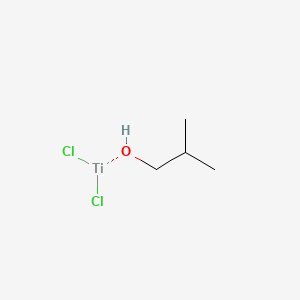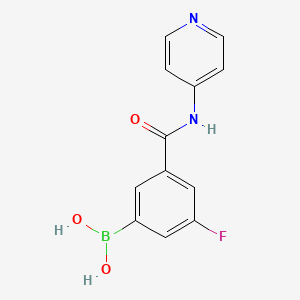
3-Fluoro-5-(4-pyridylcarbamoyl)benzeneboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-(4-pyridylcarbamoyl)benzeneboronic acid: is a boronic acid derivative with a unique structure that includes a fluorine atom, a pyridylcarbamoyl group, and a boronic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(4-pyridylcarbamoyl)benzeneboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzoic acid and 4-aminopyridine.
Formation of Intermediate: The 3-fluorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Amide Formation: The acid chloride is then reacted with 4-aminopyridine to form the amide intermediate.
Boronic Acid Introduction:
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoro-5-(4-pyridylcarbamoyl)benzeneboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The carbonyl group in the pyridylcarbamoyl moiety can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or sodium periodate (NaIO4) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-hydroxy-5-(4-pyridylcarbamoyl)benzeneboronic acid.
Reduction: Formation of 3-fluoro-5-(4-pyridylamino)benzeneboronic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the formation of C-C and C-N bonds.
Biology:
Bioconjugation: The boronic acid group can form reversible covalent bonds with diols, making it useful in bioconjugation and sensor applications.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-(4-pyridylcarbamoyl)benzeneboronic acid depends on its specific application. In general, the boronic acid group can interact with various molecular targets, such as enzymes or receptors, through the formation of reversible covalent bonds. The pyridylcarbamoyl group can enhance binding affinity and specificity by interacting with complementary sites on the target molecule.
Comparaison Avec Des Composés Similaires
- 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid
- 3-Fluoro-4-methoxycarbonylphenylboronic acid
Comparison:
- Structural Differences: The position of the pyridylcarbamoyl group and other substituents can significantly impact the compound’s reactivity and binding properties.
- Unique Features: 3-Fluoro-5-(4-pyridylcarbamoyl)benzeneboronic acid’s unique combination of a fluorine atom, pyridylcarbamoyl group, and boronic acid moiety makes it distinct from other similar compounds, potentially offering unique reactivity and binding characteristics.
Propriétés
Formule moléculaire |
C12H10BFN2O3 |
|---|---|
Poids moléculaire |
260.03 g/mol |
Nom IUPAC |
[3-fluoro-5-(pyridin-4-ylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H10BFN2O3/c14-10-6-8(5-9(7-10)13(18)19)12(17)16-11-1-3-15-4-2-11/h1-7,18-19H,(H,15,16,17) |
Clé InChI |
JLFUQZXAJMWGIO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1)F)C(=O)NC2=CC=NC=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



